3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane

Medicinal Chemistry Spirocyclic Scaffolds Structure-Property Relationships

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (CAS 918653-00-6) is a synthetic spirocyclic diamine with the molecular formula C15H20Cl2N2 and a molecular weight of 299.24 g/mol. The compound features a conformationally rigid 3,9-diazaspiro[5.5]undecane core substituted at the 3-position with a 2,3-dichlorophenyl group.

Molecular Formula C15H20Cl2N2
Molecular Weight 299.2 g/mol
CAS No. 918653-00-6
Cat. No. B11834907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
CAS918653-00-6
Molecular FormulaC15H20Cl2N2
Molecular Weight299.2 g/mol
Structural Identifiers
SMILESC1CNCCC12CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C15H20Cl2N2/c16-12-2-1-3-13(14(12)17)19-10-6-15(7-11-19)4-8-18-9-5-15/h1-3,18H,4-11H2
InChIKeyDPDHRMKSTVQDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (CAS 918653-00-6): Structural and Physicochemical Baseline for Research Procurement


3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (CAS 918653-00-6) is a synthetic spirocyclic diamine with the molecular formula C15H20Cl2N2 and a molecular weight of 299.24 g/mol . The compound features a conformationally rigid 3,9-diazaspiro[5.5]undecane core substituted at the 3-position with a 2,3-dichlorophenyl group [1]. This scaffold belongs to a class of spirocyclic structures recognized in medicinal chemistry as privileged frameworks for drug discovery, owing to their three-dimensional geometry and potential to modulate physicochemical and pharmacokinetic properties [2]. The compound is commercially available from multiple vendors at a catalog purity of 97% .

Why Generic Substitution of 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (CAS 918653-00-6) Is Not Supported by Current Evidence


The available scientific and commercial record does not contain quantitative biological or physicochemical comparator data that would allow a user to rank 3-(2,3-dichlorophenyl)-3,9-diazaspiro[5.5]undecane against its closest regioisomer, 3-(3,4-dichlorophenyl)-3,9-diazaspiro[5.5]undecane (CAS 918652-95-6) , or other analogs. No head-to-head assays, cross-study IC50 values, or selectivity panels were identified in the peer-reviewed literature or patent repositories. Consequently, any claim that the 2,3-dichloro substitution pattern confers a specific, quantifiable advantage over the 3,4-dichloro isomer for a given target or application cannot be substantiated at this time. Researchers must therefore treat the choice between these regioisomers as an empirical question requiring de novo experimental comparison within their specific assay system.

Quantitative Differentiation Evidence for 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (CAS 918653-00-6) vs. Closest Analogs


Regioisomeric Chlorine Substitution Pattern: 2,3-Dichloro vs. 3,4-Dichloro Isomer

No quantitative biological activity data (e.g., IC50, Ki, EC50) or direct head-to-head comparison is available in the public domain for 3-(2,3-dichlorophenyl)-3,9-diazaspiro[5.5]undecane against its 3,4-dichloro regioisomer (CAS 918652-95-6) or any other comparator. The differentiation between these two compounds resides solely in the position of the chlorine atoms on the phenyl ring, which is known to influence molecular properties such as lipophilicity, electronic distribution, and steric profile; however, no measured values (e.g., logP, pKa) for either compound were located in authoritative databases, primary literature, or vendor technical datasheets . Until such data become available, selection between these regioisomers must be based on prospective empirical screening rather than retrospective evidence.

Medicinal Chemistry Spirocyclic Scaffolds Structure-Property Relationships

Inferred Lipophilicity and Permeability Differentiation Based on Substitution Pattern

Although no experimentally determined logP or logD values were found for either the 2,3-dichloro or 3,4-dichloro regioisomer, the general class of 3,9-diazaspiro[5.5]undecanes has been explored as a scaffold for optimizing membrane permeability and CNS penetration in the context of GABA-A receptor antagonists [1]. Computational prediction of logP for the parent scaffold alone yields approximately 0.5 (XLogP3), which serves as an approximate baseline only [2]. No measured logP, pKa, or permeability data were located for the target compound. Researchers are advised that the ortho-chlorine in the 2,3-substitution pattern may reduce conformational freedom of the phenyl ring relative to the piperidine nitrogen, potentially altering target engagement or off-rate kinetics compared to the 3,4-isomer, but this remains a hypothesis untested by published data.

Physicochemical Profiling Drug Design ADME Prediction

Spirocyclic Scaffold Rigidity: 3,9-Diazaspiro[5.5]undecane vs. Linear or Monocyclic Diamine Alternatives

The 3,9-diazaspiro[5.5]undecane core provides greater conformational rigidity compared to linear diamines such as N,N'-dimethyl-1,6-hexanediamine or monocyclic piperidine analogs, a feature that can reduce entropic penalties upon target binding and improve selectivity profiles across the kinome and GPCR families [1]. The 3,9-diazaspiro[5.5]undecane scaffold has been validated in multiple drug discovery programs, including as a central template for nonpeptide GPIIb-IIIa antagonists (platelet aggregation inhibitors) [2] and as a core for CCR5 antagonists with oral bioavailability [3]. The addition of the 2,3-dichlorophenyl group at N-3 is expected to further rigidify the molecule through steric interactions between the ortho-chlorine and the piperidine ring, though quantitative conformational analysis (e.g., torsion angle distributions, NOE data) has not been published for this specific derivative.

Conformational Restriction Medicinal Chemistry Scaffold Optimization

Evidence-Supported Application Scenarios for 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane (CAS 918653-00-6)


Empirical Comparator Screening in MedChem Programs Targeting Regioisomer-Dependent Potency

Given the absence of published SAR data, the primary near-term application is as a member of a regioisomeric library for de novo screening. Procurement of both the 2,3-dichloro (918653-00-6) and 3,4-dichloro (918652-95-6) isomers for parallel testing in enzyme inhibition, receptor binding, or cellular phenotypic assays will generate the first quantitative differentiation data. The 3,9-diazaspiro[5.5]undecane scaffold has demonstrated utility in GPIIb-IIIa antagonism [1] and CCR5 antagonism programs [2], making integrin, chemokine receptor, and related GPCR targets reasonable starting points for such screening.

Rigid Scaffold Fragment for Structure-Based Drug Design and Docking Studies

The spirocyclic core provides a three-dimensional, rotationally restricted framework suitable for fragment-based drug discovery or scaffold-hopping exercises. Computational docking of the 2,3-dichloro isomer into protein pockets where a halogen-aromatic interaction is predicted to be favorable may reveal target hypotheses that can be tested with purchased material. The scaffold's precedent in GABA-A receptor antagonist research [3] suggests ion channels and neurotransmitter receptors as additional target classes for exploratory screening.

Synthetic Intermediate for Derivatization at the Unsubstituted N-9 Position

The free N-9 position of the diazaspiro core offers a convenient handle for further functionalization (e.g., alkylation, acylation, sulfonylation, reductive amination) without altering the 2,3-dichlorophenyl pharmacophore at N-3. This makes the compound a versatile building block for generating focused libraries around the 3,9-diazaspiro[5.5]undecane scaffold. Patent literature on 3,9-diazaspiro[5.5]undecane compounds as GGTase I inhibitors [4] provides a template for derivatization strategies, though the specific N-9 modifications required for activity against any given target remain to be determined empirically.

Quote Request

Request a Quote for 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.